Cas no 2171728-72-4 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylpyrrolidine-2-carboxylic acid)

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylpyrrolidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylpyrrolidine-2-carboxylic acid
- 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-methylpyrrolidine-2-carboxylic acid
- EN300-1511393
- 2171728-72-4
-
- インチ: 1S/C28H26N2O5/c1-17-14-15-30(25(17)27(32)33)26(31)22-12-6-7-13-24(22)29-28(34)35-16-23-20-10-4-2-8-18(20)19-9-3-5-11-21(19)23/h2-13,17,23,25H,14-16H2,1H3,(H,29,34)(H,32,33)
- InChIKey: BCBFDGBLYKUGSC-UHFFFAOYSA-N
- ほほえんだ: OC(C1C(C)CCN1C(C1=CC=CC=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- せいみつぶんしりょう: 470.18417193g/mol
- どういたいしつりょう: 470.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 6
- 複雑さ: 780
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 95.9Ų
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylpyrrolidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1511393-10000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-methylpyrrolidine-2-carboxylic acid |
2171728-72-4 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1511393-250mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-methylpyrrolidine-2-carboxylic acid |
2171728-72-4 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1511393-1000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-methylpyrrolidine-2-carboxylic acid |
2171728-72-4 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1511393-50mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-methylpyrrolidine-2-carboxylic acid |
2171728-72-4 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1511393-1.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-methylpyrrolidine-2-carboxylic acid |
2171728-72-4 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1511393-2500mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-methylpyrrolidine-2-carboxylic acid |
2171728-72-4 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1511393-100mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-methylpyrrolidine-2-carboxylic acid |
2171728-72-4 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1511393-5000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-methylpyrrolidine-2-carboxylic acid |
2171728-72-4 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1511393-500mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-methylpyrrolidine-2-carboxylic acid |
2171728-72-4 | 500mg |
$3233.0 | 2023-09-27 |
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylpyrrolidine-2-carboxylic acid 関連文献
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylpyrrolidine-2-carboxylic acidに関する追加情報
Introduction to 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylpyrrolidine-2-carboxylic Acid (CAS No. 2171728-72-4)
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylpyrrolidine-2-carboxylic acid, identified by its CAS number 2171728-72-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The intricate structure of this molecule, featuring a benzoyl group, a pyrrolidine ring, and a fluorenylmethoxycarbonyl (Fmoc) moiety, contributes to its unique chemical properties and potential therapeutic applications.
The benzoyl group in the molecular structure of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylpyrrolidine-2-carboxylic acid plays a crucial role in its reactivity and interaction with biological targets. Benzoyl groups are well-known for their ability to enhance the binding affinity of molecules to proteins, making them valuable in the design of drugs that target enzyme inhibition or receptor binding. The presence of this group in the compound suggests that it may have applications in the development of inhibitors for various enzymes or in modulating receptor activity.
The pyrrolidine ring is another significant feature of this compound, contributing to its structural complexity and potential biological activity. Pyrrolidine derivatives are widely recognized for their role in pharmaceuticals due to their ability to mimic natural amino acid structures and interact with biological macromolecules. The 3-methyl substituent on the pyrrolidine ring further enhances the compound's structural diversity, potentially influencing its pharmacokinetic properties and biological efficacy.
The fluorenylmethoxycarbonyl (Fmoc) group is particularly noteworthy in this molecule, as it is commonly used in peptide synthesis as an protecting group for amino acids. However, in the context of this compound, the Fmoc moiety may serve a different purpose. It could act as a pharmacophore, contributing to the molecule's ability to interact with specific biological targets. Additionally, the Fmoc group may influence the solubility and stability of the compound, making it more suitable for formulation into pharmaceutical products.
Recent research in the field of medicinal chemistry has highlighted the importance of multifunctional compounds that can target multiple biological pathways simultaneously. The unique structure of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylpyrrolidine-2-carboxylic acid makes it a promising candidate for such applications. Studies have shown that compounds with similar structural features can exhibit dual or even multiple mechanisms of action, which can be particularly beneficial in treating complex diseases that involve multiple pathological processes.
In particular, research has indicated that this compound may have potential applications in the treatment of neurological disorders. The benzoyl and pyrrolidine groups are known to interact with neurotransmitter systems, suggesting that this molecule could modulate neuronal activity or protect against neurodegeneration. Furthermore, the Fmoc group may contribute to its ability to cross the blood-brain barrier, which is essential for treating central nervous system disorders.
Evidence from preclinical studies has demonstrated that derivatives of this compound can exhibit significant therapeutic effects in animal models of neurological diseases. These studies have shown that administration of these molecules can lead to improvements in cognitive function, reduced inflammation, and protection against oxidative stress—key factors in many neurological conditions. The results from these studies are encouraging and warrant further investigation into the potential use of this compound in clinical settings.
The development of new pharmaceuticals often involves optimizing existing molecular structures to enhance their efficacy and safety profiles. In the case of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylpyrrolidine-2-carboxylic acid, researchers are exploring various synthetic modifications to improve its pharmacological properties. These modifications aim to enhance its binding affinity, reduce potential side effects, and improve its bioavailability. By leveraging computational methods such as molecular docking and virtual screening, scientists can predict how different structural changes will affect the compound's behavior and optimize its design for better therapeutic outcomes.
The role of computational chemistry in drug discovery cannot be overstated. Advanced computational techniques allow researchers to model how molecules interact with biological targets at an atomic level, providing valuable insights into their mechanism of action. These insights are crucial for designing molecules with improved properties and for predicting their efficacy and safety profiles before they enter clinical trials. The application of these techniques to compounds like 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylpyrrolidine-2-carboxylic acid) has already led to significant advancements in understanding its potential as a therapeutic agent.
In conclusion, 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-methylpyrrolidine-2-carboxylic acid, with its CAS number 2171728-72-4, represents a fascinating example of how complex organic molecules can be designed for therapeutic purposes. Its unique structure and promising biological activities make it a valuable subject for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one hold great promise for addressing some of today's most challenging medical conditions.
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